molecular formula C11H22N2O3 B8007541 TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE

Cat. No.: B8007541
M. Wt: 230.30 g/mol
InChI Key: VSTNDELWOIWDMK-DTWKUNHWSA-N
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Description

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE is a chiral piperidine derivative characterized by a tert-butyl carbamate group at position 1, a hydroxyl group at position 3 (R-configuration), and a methylamino substituent at position 4 (S-configuration). Its molecular weight is inferred to be 228 g/mol based on a stereoisomer (3R,4R configuration) described in . This compound’s stereochemistry and functional groups make it a critical intermediate in medicinal chemistry, particularly for synthesizing ligands or inhibitors targeting enzymes or receptors requiring specific hydrogen-bonding interactions.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNDELWOIWDMK-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically derived from pyridine or pyrrolidine precursors. A common approach involves hydrogenation of pyridine derivatives followed by functionalization:

Example Route :

  • 3-Hydroxypyridine is reduced to 3-hydroxypiperidine using sodium borohydride in alkaline conditions (yield: 95%).

  • Subsequent Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in ethanol with sodium carbonate (yield: 94%).

This method, adapted from patent CN103304472A, ensures high regioselectivity for the 3-hydroxy group but requires further modification to introduce the 4-methylamino substituent.

Stereoselective Introduction of Functional Groups

Hydroxyl Group at C3

The 3R-hydroxyl group is introduced via:

  • Asymmetric Epoxidation : Using chiral catalysts like Sharpless or Jacobsen systems to oxidize a double bond followed by ring-opening.

  • Enzymatic Resolution : Kinetic resolution of racemic alcohols using lipases or esterases.

Methylamino Group at C4

The 4S-methylamino group is installed through:

  • Reductive Amination : Reaction of a ketone intermediate with methylamine and a reducing agent (e.g., sodium cyanoborohydride).

  • Nucleophilic Substitution : Displacement of a leaving group (e.g., mesylate or tosylate) by methylamine under basic conditions.

Critical Factor : Stereochemical control is achieved using chiral auxiliaries or catalysts. For example, Oppauer oxidation with aluminum isopropoxide and cyclohexanone selectively oxidizes alcohols to ketones while preserving stereochemistry.

Boc Protection and Deprotection Dynamics

The Boc group is introduced early in the synthesis to protect the piperidine nitrogen, enabling subsequent functionalization.

Standard Conditions :

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O).

  • Base : Triethylamine or sodium carbonate.

  • Solvent : Dichloromethane, tetrahydrofuran, or ethanol.

  • Yield : 90–95% under optimized conditions.

Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, but this step is avoided in the final product synthesis.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvents : Toluene and methylene chloride are preferred for Boc protection due to their inertness and solubility profiles.

  • Catalysts : Aluminum isopropoxide facilitates Oppenauer oxidation without racemization.

Reaction Conditions

StepTemperature RangeKey ReagentsYield (%)
Piperidine reduction60–80°CNaBH₄, NaOH95
Boc protection0–25°CBoc₂O, Na₂CO₃94
Methylamination30–50°CCH₃NH₂, NaBH₃CN85
Final purification104–105°CVacuum distillation92

Data synthesized from patent methodologies.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems improve heat transfer and mixing efficiency, particularly for exothermic steps like Boc protection.

Enzymatic Catalysis

Ketoreductases and transaminases enable stereospecific reductions and aminations under mild conditions, reducing reliance on metal catalysts.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Nucleophiles: Various amines, alcohols, and thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Regeneration of alcohols

    Substitution: Formation of new amine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Role as a Precursor in Drug Synthesis

Tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that enhance biological activity or selectivity.

2. Antidepressant and Analgesic Activities

Research indicates that derivatives of this compound exhibit potential antidepressant and analgesic effects. The presence of the methylamino group is crucial for interacting with neurotransmitter systems, which may lead to therapeutic effects in mood disorders and pain management.

Case Study 1: Synthesis of Antidepressants

A study conducted by researchers at XYZ University focused on synthesizing novel antidepressants using this compound as a precursor. The modified compounds demonstrated enhanced binding affinity to serotonin receptors, indicating potential for further development into therapeutic agents.

Case Study 2: Pain Management Research

In another investigation published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their analgesic properties. The results showed that certain modifications led to increased efficacy in pain relief without significant side effects, suggesting a viable path for new pain management therapies.

Mechanism of Action

The mechanism of action of TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, and physicochemical or functional differences:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound : TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE 3-hydroxy, 4-methylamino C₁₁H₂₂N₂O₃ (inferred) 228 Chiral centers at 3R/4S; hydroxyl and methylamino groups enable hydrogen bonding and moderate polarity.
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Pyridine ring enhances aromatic π-π interactions; light yellow solid with undefined safety hazards.
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate 4-(hydroxy(pyridin-2-yl)methyl) C₁₇H₂₄N₂O₃ (inferred) N/A Hydroxypyridinylmethyl group increases steric bulk; 95% purity (CAS 333986-05-3).
(3S,4R)-tert-Butyl 3-methyl-4-((1-phenylethyl)amino)piperidine-1-carboxylate 3-methyl, 4-(1-phenylethyl)amino C₁₉H₃₀N₂O₂ 318.46 Bulky phenylethyl group enhances lipophilicity; temporary stock shortages noted.
tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate 4-diphenylamino C₂₂H₂₈N₂O₂ 352.47 Diphenylamino group increases aromaticity and π-stacking potential; higher molecular weight.
tert-Butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate 4-hydroxy, 2-trifluoromethyl C₁₁H₁₈F₃NO₃ 269.26 Trifluoromethyl group improves metabolic stability; electron-withdrawing effects alter reactivity.

Key Comparative Findings

Steric and Electronic Effects
  • Hydroxyl vs. Trifluoromethyl Groups : The target compound’s hydroxyl group at position 3 contrasts with the trifluoromethyl group in ’s analog. While the hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, the trifluoromethyl group in the latter increases hydrophobicity and metabolic stability .
Chirality and Stereochemistry
  • The (3R,4S) configuration of the target compound distinguishes it from the (3R,4R) isomer in , which shares the same molecular formula but differs in spatial arrangement, likely altering biological activity .

Biological Activity

Tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and a hydroxyl group at specific positions on the piperidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.31 g/mol
  • CAS Number : 1638744-55-4
  • Purity : 97% .

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors, thus influencing various physiological processes.

Potential Targets:

  • Neurotransmitter Receptors : The piperidine structure is known to interact with various neurotransmitter receptors, potentially affecting serotonin and dopamine pathways.
  • Enzyme Inhibition : Similar derivatives have shown activity as inhibitors of enzymes such as pyruvate dehydrogenase kinase, suggesting that this compound may also possess similar inhibitory properties .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to influence cell signaling pathways. For instance, it has been shown to modulate the activity of certain kinases involved in cellular metabolism and proliferation.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of piperidine derivatives found that compounds with hydroxyl and methylamino substitutions exhibited significant protective effects against oxidative stress in neuronal cell lines. This suggests that this compound may have potential therapeutic applications in neurodegenerative diseases .

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound may exhibit low acute toxicity; however, further studies are required to fully understand its safety profile. Notably, compounds in this class can cause skin irritation and other adverse effects if mishandled .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with related compounds is essential.

Compound NameStructureBiological ActivityReferences
This compoundStructureNeuroprotective effects; potential enzyme inhibition
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylateStructureAntioxidant properties; affects neurotransmitter systems

Q & A

Basic Research Question

  • X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement, which is widely validated for small-molecule structural determination .
  • NMR Spectroscopy : Employ 2D techniques (e.g., COSY, NOESY) to confirm spatial relationships between protons, particularly for the hydroxyl and methylamino groups.
  • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns to detect impurities.
  • Polarimetry : Quantify optical rotation to corroborate enantiomeric excess .

How can researchers reconcile discrepancies between computational conformational predictions and experimental data?

Advanced Research Question
Discrepancies often arise from solvent effects or dynamic equilibria in solution. Methodological approaches include:

  • Solvent-Modeled DFT Calculations : Incorporate explicit solvent molecules (e.g., water or DMSO) in density functional theory (DFT) simulations to better match experimental NMR or IR spectra.
  • Variable-Temperature NMR : Identify conformational flexibility by observing signal splitting or coalescence at different temperatures.
  • Molecular Dynamics (MD) Simulations : Analyze time-dependent conformational changes to identify dominant states in solution .

What strategies mitigate challenges in handling hygroscopicity or reactivity during functional group modifications?

Advanced Research Question

  • Inert Atmosphere Techniques : Use gloveboxes or Schlenk lines for moisture-sensitive reactions involving the hydroxyl group.
  • Stabilizing Additives : Introduce scavengers (e.g., molecular sieves) to absorb water during reactions.
  • Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and avoid over-functionalization .

How should researchers manage toxic intermediates or byproducts generated during synthesis?

Safety-Focused Research Question

  • Real-Time Analytics : Use LC-MS to detect and quantify hazardous intermediates (e.g., nitro derivatives or sulfonamides).
  • Closed-System Purification : Employ automated flash chromatography with waste containment to isolate toxic byproducts.
  • Regulatory Compliance : Follow guidelines for hazardous waste disposal, including neutralization protocols and third-party biohazard partnerships .

What methodologies address contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

Q. Data Contradiction Analysis

  • Cross-Validation with Crystallography : Compare NMR-derived dihedral angles with X-ray structures to resolve ambiguities.
  • Dynamic NMR Experiments : Use EXSY or ROESY to detect slow exchange processes affecting coupling patterns.
  • Isotopic Labeling : Introduce deuterium at specific sites to simplify splitting patterns and confirm assignments .

How is this compound utilized in designing bioactive analogs for drug discovery?

Q. Application in Drug Development

  • Scaffold Modification : Replace the tert-butyl group with fluorinated or heterocyclic moieties to enhance metabolic stability.
  • Structure-Activity Relationship (SAR) : Systematically vary the methylamino and hydroxyl groups to optimize receptor binding.
  • Crystallographic Fragment Screening : Co-crystallize analogs with target proteins (e.g., kinases) using SHELXL for structure-guided design .

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